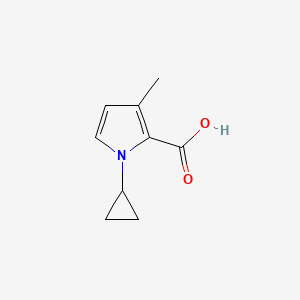

1-Cyclopropyl-3-methyl-1H-pyrrole-2-carboxylic acid

Description

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-cyclopropyl-3-methylpyrrole-2-carboxylic acid |

InChI |

InChI=1S/C9H11NO2/c1-6-4-5-10(7-2-3-7)8(6)9(11)12/h4-5,7H,2-3H2,1H3,(H,11,12) |

InChI Key |

LIFVNWPYPORCRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=C1)C2CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization-Based Synthesis

One of the primary methods to prepare this compound involves the cyclization of appropriately substituted precursors such as cyclopropylamine derivatives with pyrrole-2-carboxylic acid precursors or their esters. This method typically proceeds via:

- Formation of a pyrrole ring substituted at the 1-position by cyclopropyl through nucleophilic substitution or cyclization.

- Introduction of the methyl group at the 3-position either by alkylation or by using methyl-substituted starting materials.

- Installation of the carboxylic acid group at the 2-position through oxidation or hydrolysis of ester intermediates.

This approach is supported by synthetic protocols that use cyclopropylamine and pyrrole derivatives as starting materials, leading to the target compound after cyclization and functional group adjustments.

Functional Group Transformations and Intermediate Preparation

The preparation often requires the synthesis of intermediates such as 1-cyclopropyl-3-methylpyrrole derivatives or pyrrole-2-carboxylate esters, which are then converted into the carboxylic acid form by hydrolysis or acidic workup. For example, ester intermediates can be refluxed with aqueous acid to yield the corresponding carboxylic acid with high yield and purity.

Detailed Preparation Method from Literature and Patents

Synthesis via Cyclopropanecarboxylic Acid Derivatives

A documented method involves starting from cyclopropanecarboxylic acid and pyrrole derivatives under reflux conditions with acid catalysis to form the desired compound. The process includes:

- Use of solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or ethyl acetate for reaction medium.

- Washing steps with saturated brine (common salt water) to remove impurities.

- Drying over anhydrous sodium sulfate and removal of solvents under reduced pressure to isolate intermediate oils.

- Refluxing with concentrated hydrochloric acid and ethanol-water mixtures for 6 hours to facilitate cyclization and carboxylic acid formation.

- Extraction with ethyl acetate and neutralization with sodium hydrogen carbonate solution to obtain the final acid product.

Yields reported for such processes range from approximately 70% to 90%, with 1H NMR confirming the structure (e.g., characteristic multiplets for cyclopropyl protons and aromatic signals for the pyrrole ring).

Cyclization and Enantioselective Catalysis

Advanced synthetic methods utilize catalytic enantioselective cycloaddition reactions involving pyrrole-2-methides or related intermediates. These methods employ organocatalysts such as BINOL-phosphoric acids or isothiourea catalysts to achieve stereoselective formation of pyrrole derivatives with multiple stereocenters. While these methods are more commonly applied to complex pyrrolizine systems, the underlying principles can be adapted for the preparation of substituted pyrrole carboxylic acids, including 1-cyclopropyl-3-methyl derivatives.

Comparative Data Table of Preparation Methods

Mechanistic Insights and Reaction Conditions

- The acid-catalyzed method relies on protonation of the pyrrole precursor, facilitating nucleophilic attack by the cyclopropyl moiety and subsequent ring closure.

- Refluxing in acidic aqueous ethanol promotes hydrolysis of ester intermediates to the carboxylic acid.

- Washing with sodium hydrogen carbonate neutralizes residual acid and removes acidic impurities.

- Drying and distillation under reduced pressure ensure removal of solvents without decomposing the product.

- Enantioselective methods involve activation of pyrrole-2-carbinols to reactive intermediates that undergo Michael addition and lactonization steps, catalyzed by chiral phosphoric acids or isothioureas.

Summary of Research Findings

- The most commonly reported and practical preparation method for this compound involves acid-catalyzed cyclization of cyclopropanecarboxylic acid derivatives with pyrrole esters, followed by hydrolysis to the acid form.

- Yields are generally high (70-90%), and the process is amenable to scale-up.

- Advanced catalytic asymmetric methods offer stereoselective synthesis routes but are more complex and less commonly applied for this specific compound.

- The compound's stability under standard laboratory conditions and solubility in organic solvents facilitate handling and purification.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

1-Cyclopropyl-3-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects: The cyclopropyl group in the target compound introduces steric rigidity and lipophilicity compared to the ethyl group in 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid . This may reduce metabolic degradation in biological systems.

Carboxylic Acid Position :

- The carboxylic acid at position 2 in the target compound vs. position 3 in 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid alters hydrogen-bonding capabilities and acidity. Position 2 may favor stronger intermolecular interactions in crystalline phases .

Ring Modifications :

- Pyrrolo-pyridine derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit extended conjugation due to fused pyridine rings, increasing aromaticity and electronic delocalization. This could enhance stability but reduce synthetic accessibility compared to simpler pyrrole systems .

Research Findings and Functional Implications

- Biological Relevance : Ethyl- and methyl-substituted pyrroles are often explored as enzyme inhibitors or antimicrobial agents , suggesting that the target compound’s cyclopropyl group could modulate target binding affinity or selectivity.

- Solubility : The cyclopropyl group’s hydrophobicity may limit aqueous solubility, necessitating formulation strategies for pharmaceutical applications.

Biological Activity

1-Cyclopropyl-3-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C9H11NO2

- Molecular Weight : 165.19 g/mol

- IUPAC Name : 1-cyclopropyl-3-methylpyrrole-2-carboxylic acid

- Canonical SMILES : CC1=C(N(C=C1)C2CC2)C(=O)O

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antibiotics, particularly in the face of increasing antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving various cancer cell lines, including MCF-7 (breast cancer), it was found to inhibit cell growth significantly. The following table summarizes the observed effects:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis |

| HeLa | 150 | Cell cycle arrest in S phase |

| A549 | 200 | Reduction in cell viability |

The mechanism of action appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes involved in metabolic pathways. Detailed studies on binding affinities and interaction kinetics are necessary to elucidate the full mechanism of action.

Target Enzymes

Research has identified potential enzyme targets for this compound:

- Dihydroorotate dehydrogenase (DHODH) : Inhibitors targeting DHODH have shown promise in antimalarial drug development, indicating a broader application for pyrrole derivatives in infectious disease treatment .

Case Studies

Several case studies highlight the compound's potential:

- Antimalarial Studies : A lead optimization program identified pyrrole derivatives as potent DHODH inhibitors with efficacy against both P. falciparum and P. vivax .

- Anticancer Research : Studies on MCF-7 cells demonstrated that treatment with the compound resulted in increased lactate dehydrogenase (LDH) levels, suggesting necrosis or apoptosis as a mechanism for reduced cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.